6-bromo-4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid
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Overview
Description
6-bromo-4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid typically involves the bromination of 4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Scientific Research Applications
6-bromo-4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application . For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxylic acid: Lacks the bromine and methyl groups, which may affect its biological activity and chemical reactivity.
6-chloro-4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
5,7-dimethylquinoline-3-carboxylic acid:
Uniqueness
6-bromo-4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities . The combination of these functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-5-3-8-9(6(2)10(5)13)11(15)7(4-14-8)12(16)17/h3-4H,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTCFWXOPIKZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)C)C(=O)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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